N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction involving 2-methylphenol and an appropriate alkylating agent.
Formation of Carbamate Linkage: The final step involves the reaction of the benzimidazole derivative with a furan-containing isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Properties
IUPAC Name |
N-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-8-3-6-11-20(17)29-15-13-26-19-10-5-4-9-18(19)24-22(26)16-25(2)23(27)21-12-7-14-28-21/h3-12,14H,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKVRZZEPOMBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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